molecular formula C13H9ClO2 B061830 3'-Chloro-biphenyl-3-carboxylic acid CAS No. 168619-06-5

3'-Chloro-biphenyl-3-carboxylic acid

Cat. No. B061830
CAS RN: 168619-06-5
M. Wt: 232.66 g/mol
InChI Key: CUYOMAWUBKMNDE-UHFFFAOYSA-N
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Description

3'-Chloro-biphenyl-3-carboxylic acid is a compound related to biphenyl carboxylic acids, which have been the subject of various studies due to their chemical properties and potential applications.

Synthesis Analysis

  • Patel et al. (2009) describe the synthesis of novel biphenyl carboxylic acid derivatives, including those with chloro substitutions, by reacting biphenyl 4-carboxylic acid hydrazide with different aromatic aldehydes and chloro acetyl chloride (Patel, Malik, & Bhatt, 2009).

Molecular Structure Analysis

  • Blackburn, Dobson, & Gerkin (1996) explored the molecular structure of biphenyl-3-carboxylic acid, noting the dihedral angles between the phenyl rings and characterizing the hydrogen bonding (Blackburn, Dobson, & Gerkin, 1996).

Chemical Reactions and Properties

  • Ahmad et al. (2002) synthesized and characterized tri- and diorganotin(IV) carboxylates with biphenyl-3-carboxylic acid, demonstrating various chemical reactions and biological activities (Ahmad et al., 2002).

Physical Properties Analysis

  • Dobson & Gerkin (1998) examined the layered structure of biphenyl-2-carboxylic acid, which is structurally similar to 3'-Chloro-biphenyl-3-carboxylic acid, providing insights into the physical properties of these compounds (Dobson & Gerkin, 1998).

Chemical Properties Analysis

  • Shao et al. (2016) explored the use of biphenyl-tricarboxylic acid in synthesizing metal–organic frameworks, which sheds light on the chemical properties and potential applications of similar biphenyl carboxylic acids (Shao et al., 2016).

Scientific Research Applications

Pharmacological Benefits and Applications

Chlorogenic Acid (CGA) , a phenolic compound, has been extensively studied for its broad pharmacological benefits. CGA exhibits a range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. Its potential in regulating lipid and glucose metabolism suggests its utility in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This extensive range of activities underscores the potential pharmacological applications of similar compounds, possibly including 3'-Chloro-biphenyl-3-carboxylic acid, in diverse therapeutic areas (Naveed et al., 2018).

Industrial and Environmental Applications

Biocatalyst Inhibition by Carboxylic Acids : The review on the impact of carboxylic acids on engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, highlights the dual role of these compounds as both feedstocks and inhibitors in bioproduction processes. Understanding these dynamics is crucial for metabolic engineering strategies aimed at enhancing microbial tolerance and industrial performance, suggesting a potential research avenue for 3'-Chloro-biphenyl-3-carboxylic acid in biotechnological applications (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids : Advances in solvent development for the extraction of carboxylic acids from aqueous streams have significant implications for the bio-based production of plastics and other industrial chemicals. The exploration of novel solvents, including ionic liquids and various extractants, for their efficiency and economic viability in acid extractions points to potential applications in improving the extraction processes of similar compounds (Sprakel & Schuur, 2019).

Mechanism of Action

Target of Action

3’-Chlorobiphenyl-3-carboxylic acid, also known as 3-(3-chlorophenyl)benzoic Acid or 3’-Chloro-biphenyl-3-carboxylic acid, is a type of polychlorinated biphenyl (PCB). The specific targets of PCBs can vary, but they are known to bind to the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The affected pathways primarily involve the metabolism of xenobiotics by cytochrome P450. Additionally, PCB exposure alters bile acid biosynthesis and amino acid metabolism in cells, suggesting novel mechanisms by which lower chlorinated PCBs and their metabolites cause adverse outcomes .

Pharmacokinetics

Pcbs in general are known for their persistence in the environment due to their chemical stability and low reactivity

Result of Action

The molecular and cellular effects of the compound’s action are complex and can vary depending on the specific PCB congener and the biological system . The disruption of gene transcription and the alteration of various metabolic pathways can lead to a range of potential health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’-Chlorobiphenyl-3-carboxylic acid. For instance, the compound’s persistence and potential for bioaccumulation can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

properties

IUPAC Name

3-(3-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYOMAWUBKMNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373888
Record name 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168619-06-5
Record name 3′-Chloro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168619-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-biphenyl-3-carboxylic acid
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